molecular formula C8H9NO2 B117305 2-Amino-6-methoxybenzaldehyde CAS No. 151585-95-4

2-Amino-6-methoxybenzaldehyde

Cat. No. B117305
Key on ui cas rn: 151585-95-4
M. Wt: 151.16 g/mol
InChI Key: LDZAAZUENSWIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199988B2

Procedure details

A mixture of (2-Amino-6-methoxy-phenyl)-methanol (5.00 g, 0.033 mol) and manganese dioxide (13.7 g) in DCM (500 mL) iswas stirred at 25° C. for 24 h. The resulting solid is filtered off, washed with DCM to give the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:10][OH:11]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH:10]=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)OC)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
13.7 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
iswas stirred at 25° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered off
WASH
Type
WASH
Details
washed with DCM

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C=O)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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